molecular formula C9H10O2S B14534390 2-(Thiolan-2-ylidene)cyclopentane-1,3-dione CAS No. 62686-87-7

2-(Thiolan-2-ylidene)cyclopentane-1,3-dione

Cat. No.: B14534390
CAS No.: 62686-87-7
M. Wt: 182.24 g/mol
InChI Key: ZIGWQSFCHDRHSQ-UHFFFAOYSA-N
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Description

2-(Thiolan-2-ylidene)cyclopentane-1,3-dione is an organic compound characterized by a unique structure that combines a thiolane ring with a cyclopentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-2-ylidene)cyclopentane-1,3-dione typically involves the reaction of cyclopentane-1,3-dione with thiolane derivatives under specific conditions. One common method is the hydrogenation of 2-cyclopentene-1,4-dione using zinc/acetic acid . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of catalytic hydrogenation can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-2-ylidene)cyclopentane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiolane derivatives, and substituted cyclopentane-1,3-dione derivatives.

Scientific Research Applications

2-(Thiolan-2-ylidene)cyclopentane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Thiolan-2-ylidene)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Thiolan-2-ylidene)cyclopentane-1,3-dione include:

Uniqueness

The uniqueness of this compound lies in its combination of a thiolane ring with a cyclopentane-1,3-dione moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for unique interactions with biological targets and makes it a valuable compound in various fields of research.

Properties

CAS No.

62686-87-7

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(thiolan-2-ylidene)cyclopentane-1,3-dione

InChI

InChI=1S/C9H10O2S/c10-6-3-4-7(11)9(6)8-2-1-5-12-8/h1-5H2

InChI Key

ZIGWQSFCHDRHSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2C(=O)CCC2=O)SC1

Origin of Product

United States

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